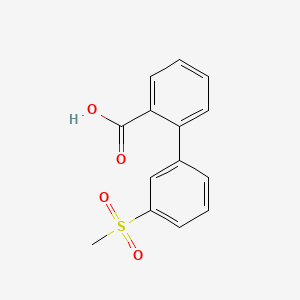

2-(3-Methylsulfonylphenyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-19(17,18)11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFSKLQGZLHHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683373 | |

| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-68-8 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2 3 Methylsulfonylphenyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

A retrosynthetic analysis of 2-(3-methylsulfonylphenyl)benzoic acid reveals several logical disconnections to identify readily available starting materials. The most prominent disconnection is at the biaryl C-C bond, suggesting a cross-coupling reaction as the key step. This leads to two primary precursor fragments: a substituted benzoic acid derivative and a substituted benzene (B151609) derivative.

Another strategic disconnection involves the sulfonyl group, which can be retrosynthetically derived from a more manageable sulfide (B99878) precursor through oxidation. This approach avoids the potential deactivation of catalysts during the coupling step by the strongly electron-withdrawing sulfonyl group.

Therefore, a plausible retrosynthetic pathway involves:

Final Functional Group Transformation: Disconnecting the methylsulfonyl group to its corresponding methylthio (sulfide) precursor, 2-(3-methylthiophenyl)benzoic acid.

Key Biaryl Bond Formation: Disconnecting the C-C bond between the two phenyl rings of 2-(3-methylthiophenyl)benzoic acid. This leads to two potential sets of synthons:

A 2-halobenzoic acid (or its ester) and 3-(methylthio)phenylboronic acid (or another organometallic reagent).

A 2-boronic acid benzoic acid (or its ester) and a 1-halo-3-(methylthio)benzene.

This analysis points towards a convergent synthesis strategy, where the two aromatic rings are prepared separately and then coupled in a later stage.

Precursor Synthesis and Selective Functional Group Interconversions

The synthesis of the key precursors identified in the retrosynthetic analysis requires careful consideration of functional group compatibility and selective transformations.

For the benzoic acid fragment, commercially available 2-halobenzoic acids, such as 2-iodobenzoic acid or 2-bromobenzoic acid, are common starting points. researchgate.net Alternatively, functionalization of a simpler benzoic acid derivative can be employed.

The synthesis of the 3-(methylthio)phenyl fragment can be achieved through various methods. One common approach is the thiomethylation of a suitable aromatic precursor. For instance, 3-bromothiophenol (B44568) can be S-methylated using a methylating agent like methyl iodide in the presence of a base. Subsequent conversion of the bromo group to a boronic acid or other organometallic species would furnish the required coupling partner.

An alternative route to a related precursor, 2-methoxy-4-(methylsulfanyl)benzoic acid, has been developed starting from 2-methyl-5-nitrophenol, highlighting the multi-step nature often required for constructing highly substituted aromatic precursors. researchgate.net

Carbon-Carbon Coupling Strategies for Biaryl Linkage Formation

The formation of the biaryl bond is a critical step in the synthesis of this compound. Modern cross-coupling reactions offer high efficiency and functional group tolerance for this transformation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl groups. nih.govmdpi.comdntb.gov.uanih.govresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the target molecule's sulfide precursor, this would involve reacting a 2-halobenzoic acid ester with 3-(methylthio)phenylboronic acid.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity. Palladium complexes with phosphine (B1218219) ligands, such as SPhos, are often effective for such transformations. researchgate.net

| Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 6-chloro-benzo[a]phenothiazine & Phenylboronic acid | Pd2(dba)3 (2) | SPhos (4) | K3PO4 | Toluene | 110 | 53 | researchgate.net |

| 4-iodo-benzoic acid & (3-propionamidophenyl)boronic acid | Na2PdCl4/PPh2PhSO3Na/HCOOH (0.1) | - | K2CO3 | Water | Room Temp | Quantitative | nih.gov |

| Bromobenzene & Phenylboronic acid | NHC-Pd(II) complex | - | KOH | H2O/2-propanol | 82 | >95 | nih.gov |

While the Heck and Sonogashira reactions are also powerful C-C coupling methods, the Suzuki-Miyaura reaction is often preferred for biaryl synthesis due to the mild reaction conditions and the commercial availability of a wide range of boronic acids.

Direct Arylation and Related Coupling Protocols

Direct arylation represents an increasingly attractive alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners (e.g., conversion to a boronic acid). This atom-economical approach involves the direct coupling of a C-H bond with an aryl halide. In the context of the target molecule, this could potentially involve the direct arylation of a benzoic acid derivative with a 1-halo-3-(methylthio)benzene. However, challenges such as regioselectivity and catalyst efficiency for this specific transformation need to be addressed.

Optimization of Reaction Conditions and Process Efficiency

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for large-scale production.

Ligand Choice: The electronic and steric properties of the ligand can significantly impact the reaction rate and yield.

Base and Solvent System: The choice of base and solvent can influence the solubility of the reactants and the activity of the catalyst.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion while minimizing side reactions.

For instance, studies on Suzuki-Miyaura reactions have shown that catalyst loading can sometimes be reduced to as low as 0.1 mol% without compromising the yield. nih.gov The use of aqueous solvent systems can also offer environmental and economic advantages. nih.gov

Oxidation and Derivatization of Sulfide Precursors to the Methylsulfonyl Moiety

The final step in the proposed synthetic route is the oxidation of the methylthio group to the methylsulfonyl group. This transformation is typically achieved using a variety of oxidizing agents.

Common reagents for this oxidation include:

Hydrogen peroxide in acetic acid. nih.gov

Potassium permanganate.

Meta-chloroperoxybenzoic acid (m-CPBA).

Oxone®.

The choice of oxidant and reaction conditions must be carefully selected to avoid over-oxidation or unwanted side reactions with other functional groups present in the molecule, such as the carboxylic acid. For example, the oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid to the corresponding sulfone has been successfully achieved using hydrogen peroxide in acetic acid. nih.gov Similarly, the oxidation of 2-chloro-4-methylsulfonyltoluene to 2-chloro-4-methylsulfonylbenzoic acid has been reported using nitric acid and oxygen. google.com

Persulfate oxidation of o-(arylthio)benzoic acids has also been investigated, although it may lead to different products depending on the reaction conditions. rsc.org

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product | Reference |

| 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid | Hydrogen peroxide | Acetic acid | 10 | 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid | nih.gov |

| 2-chloro-4-methylsulfonyltoluene | Nitric acid, O2 | - | 140-200 | 2-chloro-4-(methylsulfonyl)benzoic acid | google.com |

By carefully controlling the stoichiometry of the oxidizing agent and the reaction temperature, the sulfide can be selectively oxidized to the sulfone in high yield, completing the synthesis of this compound.

Green Chemistry Approaches and Sustainable Synthetic Practices

The synthesis of this compound, a key intermediate in the pharmaceutical industry, is increasingly being developed with a focus on green chemistry principles to enhance sustainability. These approaches aim to reduce the environmental footprint by minimizing waste, avoiding hazardous materials, improving energy efficiency, and utilizing renewable resources.

A primary focus of green synthetic strategies for this biaryl compound is the implementation of cleaner catalytic systems for the crucial carbon-carbon bond-forming step. The Suzuki-Miyaura coupling is a common method for this transformation. Innovations in this area include the use of more environmentally benign solvents. While traditional syntheses often rely on solvents like toluene, research has demonstrated the effectiveness of "green" solvents such as 2-Me-THF and tert-amyl alcohol for nickel-catalyzed Suzuki-Miyaura couplings. nih.govacs.org These solvents are considered more sustainable alternatives. Further advancing this approach, some protocols have successfully employed water as the reaction medium, which significantly reduces the environmental impact by eliminating organic solvents from the synthesis and simplifying purification with alcohol/water mixtures. gctlc.org The use of cost-effective and less toxic nickel catalysts, as opposed to palladium, is also a key aspect of making these coupling reactions greener. acs.orgnih.gov

Another critical aspect of the synthesis is the oxidation of the thioether precursor, 2-(3-methylthiophenyl)benzoic acid, to the target sulfone. Traditional oxidation methods often involve stoichiometric amounts of heavy metal oxidants or other hazardous reagents that generate significant waste. acsgcipr.org Green chemistry promotes the use of catalytic methods with cleaner terminal oxidants. Hydrogen peroxide (H₂O₂) is a highly favored oxidant from a green perspective because its only byproduct is water. google.com The efficiency of H₂O₂ can be significantly enhanced by various catalysts. For instance, niobium carbide and silica-based tungstate (B81510) catalysts have been shown to effectively facilitate the oxidation of sulfides to sulfones using 30% hydrogen peroxide at room temperature. organic-chemistry.org This avoids the use of harsh conditions and toxic materials. acsgcipr.orggoogle.com Electrochemical oxidation has also been explored as a modern, reagent-free alternative for converting thioethers to sulfones, further reducing chemical waste. rsc.org

The following tables summarize key green chemistry strategies applicable to the synthesis of this compound.

Table 1: Comparison of Greener Oxidation Strategies for Thioether to Sulfone Conversion

| Oxidant System | Catalyst Example | Solvent | Key Green Advantage | Source(s) |

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide / Tantalum Carbide | Varies | Water is the only byproduct, avoiding hazardous waste. | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Silica-based Tungstate | Varies | Recyclable catalyst, mild reaction conditions (room temp). | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | 2,2,2-Trifluoroacetophenone | Varies | Metal-free, cheap, and highly efficient organocatalyst. | organic-chemistry.org |

| Electrochemistry | Not Applicable (Reagent-Free) | Varies | Avoids chemical oxidants, reducing material consumption. | rsc.org |

Table 2: Green Solvent Strategies for the Biaryl Coupling Step (Suzuki-Miyaura Type)

| Solvent | Catalyst Type | Rationale for Use | Source(s) |

| Water | Palladium-based | Eliminates hazardous organic solvents, simplifies purification. | gctlc.org |

| tert-Amyl Alcohol | Nickel-based | Considered a "green" alternative to traditional organic solvents. | nih.govnih.gov |

| 2-Me-THF | Nickel-based | A bio-based solvent alternative with a better environmental profile. | nih.govacs.org |

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Methylsulfonylphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(3-Methylsulfonylphenyl)benzoic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis and Resonance Assignments

The ¹H NMR spectrum of this compound is expected to show a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region would be particularly complex due to the presence of two substituted benzene (B151609) rings.

The protons on the benzoic acid ring and the methylsulfonylphenyl ring would exhibit characteristic chemical shifts and coupling patterns. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. chemicalbook.com The methyl protons of the sulfonyl group would appear as a sharp singlet in the upfield region.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | N/A |

| Aromatic Protons | 7.2 - 8.2 | Multiplets | ~7-8 |

| Methyl (-SO₂CH₃) | ~3.1 | Singlet | N/A |

Note: The exact chemical shifts and coupling constants for the aromatic protons would depend on the solvent and the specific electronic effects of the substituents.

Carbon-13 (¹³C) NMR Spectral Analysis and Structural Correlations

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. chemicalbook.comdocbrown.info The aromatic carbons would produce a cluster of signals in the 120-145 ppm region. The carbon atom attached to the sulfonyl group would be influenced by the electron-withdrawing nature of the group, affecting its chemical shift. The methyl carbon of the sulfonyl group would appear at a characteristic upfield position.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 165 - 175 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic C-H | 120 - 135 |

| Methyl (-SO₂CH₃) | ~44 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the aromatic region, COSY would show correlations between adjacent protons on the same ring, helping to delineate the spin systems of the two distinct aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would allow for the direct assignment of each protonated aromatic carbon by correlating it to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically over 2-3 bonds). mdpi.com For instance, HMBC would show correlations between the methyl protons and the sulfonyl-bearing carbon, and between the aromatic protons and the quaternary carbons, thereby confirming the substitution pattern on both rings and the link between them.

Oxygen-17 (¹⁷O) NMR Investigations of Carboxyl and Sulfonyl Oxygen Environments

Oxygen-17 (¹⁷O) NMR is a more specialized technique due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope. However, it can provide unique insights into the electronic environment of oxygen atoms. For this compound, two distinct oxygen environments exist: the carboxyl group (-COOH) and the sulfonyl group (-SO₂-).

The chemical shifts of the sulfonyl oxygens would be expected in a different region compared to the carboxyl oxygens, reflecting the different bonding and electronic structure. The carboxyl oxygens would likely show two distinct signals if the rotation around the C-O bond is slow, or an averaged signal. The resonance of these oxygens would be sensitive to hydrogen bonding and solvent effects.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be dominated by strong absorptions corresponding to the carboxylic acid and sulfonyl groups. A very broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. docbrown.inforesearchgate.net The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700 cm⁻¹. researchgate.net The sulfonyl group would exhibit two characteristic strong stretching vibrations for the S=O bond, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O and S=O stretches, as well as the aromatic ring vibrations, would be expected to show strong signals.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | Strong |

| Sulfonyl | S=O asymmetric stretch | 1350-1300 (strong) | Strong |

| Sulfonyl | S=O symmetric stretch | 1160-1120 (strong) | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 (multiple bands) | Strong |

| Aromatic Ring | C-H stretch | ~3100-3000 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions in the ultraviolet region due to π→π* transitions within the two aromatic rings.

The presence of the carboxyl and methylsulfonyl substituents would influence the exact wavelength of maximum absorbance (λmax). These auxochromic and chromophoric groups can cause a shift in the absorption bands compared to unsubstituted benzene. The spectrum would likely show multiple bands corresponding to the electronic transitions of the benzoic acid and methylsulfonylphenyl moieties. For benzoic acid itself, a primary absorption band is observed around 221-228 nm. researchgate.net The substitution pattern in the target molecule would be expected to modify this absorption profile.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. For this compound (C₁₄H₁₂O₄S), HRMS would provide a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

The expected monoisotopic mass of this compound is 292.0456 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that deviates from the theoretical mass by less than 5 parts per million (ppm), thus confirming the molecular formula.

The fragmentation of this compound under mass spectrometry would provide significant structural information. While a specific experimental spectrum for this compound is not available, the fragmentation pathways can be predicted based on the known behavior of benzoic acids and sulfones. In positive-ion mode, after the initial ionization to the molecular ion [M+H]⁺, characteristic fragmentation would likely involve:

Loss of water (-18 Da): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of the carboxyl group (-45 Da): Cleavage of the C-C bond between the phenyl ring and the carboxylic acid group is a characteristic fragmentation of benzoic acids. nih.gov

Cleavage of the sulfonyl group: The C-S and S-O bonds of the methylsulfonyl group can cleave in various ways, leading to characteristic fragment ions.

A hypothetical table of major fragment ions for this compound is presented below.

| Predicted m/z | Predicted Ion Formula | Predicted Fragmentation Pathway |

| 293.0534 | [C₁₄H₁₃O₄S]⁺ | [M+H]⁺ |

| 275.0428 | [C₁₄H₁₁O₃S]⁺ | [M+H - H₂O]⁺ |

| 247.0479 | [C₁₃H₁₁O₂S]⁺ | [M+H - COOH]⁺ |

| 213.0167 | [C₁₃H₉O₂S]⁺ | [M+H - SO₂CH₃]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Molecular Conformation and Torsion Angle Analysis

The orientation of the carboxylic acid group relative to its attached phenyl ring is another important conformational feature. It can adopt a syn- or anti-planar conformation, which can have a significant impact on the resulting hydrogen bonding patterns in the crystal. nist.gov A table of expected key torsion angles is provided below, based on related structures.

| Torsion Angle | Atoms Involved | Expected Value (°) and Significance |

| Dihedral Angle | Plane of Phenyl Ring 1 vs. Plane of Phenyl Ring 2 | Likely non-zero (e.g., 40-70°) indicating a twisted conformation. |

| Carboxyl Twist | C(1)-C(2)-C(carboxyl)-O | Defines the rotation of the carboxylic acid group relative to the phenyl ring. |

| Sulfonyl Twist | C(2')-C(3')-S-C(methyl) | Defines the orientation of the methylsulfonyl group. |

Crystal Packing Architecture and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of this compound would be dictated by a variety of intermolecular interactions. The most significant of these is typically the hydrogen bonding involving the carboxylic acid group. Carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds. bldpharm.com This is a highly probable motif for the title compound.

Polymorphism and Crystallographic Studies of Different Solid Forms

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nist.govsigmaaldrich.com Many benzoic acid derivatives are known to exhibit polymorphism, where different solid forms can arise from variations in molecular conformation or intermolecular interactions. chemicalbook.comuni.lu These different polymorphs can have distinct physical properties.

For this compound, the conformational flexibility, particularly the rotation around the bond connecting the two phenyl rings and the orientation of the substituent groups, could potentially lead to the formation of different polymorphs under various crystallization conditions (e.g., different solvents, temperatures, or pressures). A thorough polymorph screen would be necessary to identify and characterize any potential different solid forms. Each distinct polymorph would have a unique powder X-ray diffraction (PXRD) pattern and may exhibit different thermal properties (e.g., melting point) as determined by differential scanning calorimetry (DSC).

Computational and Quantum Mechanical Studies on this compound Remain Largely Unexplored

A thorough review of publicly available scientific literature reveals a significant gap in dedicated research concerning the computational and quantum mechanical properties of the chemical compound This compound . Despite its relevance as a known impurity and intermediate in the synthesis of pharmaceuticals, detailed theoretical investigations into its electronic structure, molecular properties, and reaction energetics are not present in accessible scholarly articles or databases.

Therefore, generating an in-depth article covering the specific computational chemistry and quantum mechanical aspects as requested is not feasible at this time. The highly specific data required for topics such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and theoretical spectroscopic predictions for this particular molecule have not been published.

While general computational methodologies exist for such analyses, applying them to This compound would necessitate a novel research study. Without published data, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy and source-based reporting.

Further research in the field of computational chemistry would be required to produce the specific data points needed to construct the requested detailed analysis.

Computational Chemistry and Quantum Mechanical Investigations of 2 3 Methylsulfonylphenyl Benzoic Acid

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

The structural and functional characteristics of 2-(3-Methylsulfonylphenyl)benzoic acid are significantly influenced by a network of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These interactions, though weaker than covalent bonds, are crucial in determining the compound's conformation, crystal packing, and potential biological activity.

Intramolecular Interactions:

The primary intramolecular interactions in this compound arise from the spatial arrangement of its functional groups. The molecule consists of two phenyl rings connected by a single bond, with a carboxylic acid group on one ring and a methylsulfonyl group on the other. The relative orientation of these rings and substituents can lead to various non-covalent interactions.

Intermolecular Interactions:

Intermolecular forces are paramount in the solid state, dictating the crystal lattice structure. For this compound, the most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. Carboxylic acids commonly form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif. researchgate.net This is a well-established pattern for benzoic acid and its derivatives. researchgate.net

A summary of potential non-covalent interactions is presented below:

| Interaction Type | Description | Potential Role |

| Intramolecular Hydrogen Bond | Between the carboxylic acid -OH and a sulfonyl oxygen. | Influences conformation and acidity, but may be sterically hindered. |

| Intermolecular Hydrogen Bond | Formation of O-H···O dimers between carboxylic acid groups. | Primary driving force for crystal packing. |

| Weak C-H···O Interactions | Between aromatic/methyl C-H groups and sulfonyl/carbonyl oxygens. | Contributes to the stability of the crystal lattice. |

| π-π Stacking | Between the phenyl rings of adjacent molecules. | Stabilizes the crystal structure through aromatic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Descriptors and Model Development

Theoretical Descriptors:

The development of a robust QSAR model begins with the calculation of various theoretical molecular descriptors that quantify different aspects of the chemical structure. For this compound, these descriptors would likely fall into the following categories:

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for its interaction with biological targets.

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl rings.

Partial atomic charges: Describe the charge distribution within the molecule, highlighting potential sites for electrostatic interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: Relate to the molecule's ability to donate or accept electrons.

Hydrophobic (Lipophilic) Descriptors: These measure the molecule's affinity for nonpolar environments, which is important for its transport and binding to hydrophobic pockets in proteins.

Steric Descriptors: These quantify the size and shape of the molecule, which are critical for its fit into a binding site.

Molar refractivity (MR): Relates to the volume of the molecule and its polarizability. nih.gov

Taft steric parameters (Es): Quantify the steric bulk of substituents.

Topological indices: Numerical descriptors derived from the molecular graph that encode information about size, shape, and branching.

3D Descriptors: These are derived from the three-dimensional structure of the molecule and are used in more advanced QSAR techniques like Comparative Molecular Field Analysis (CoMFA).

Steric and electrostatic fields: Describe the shape and charge distribution of the molecule in 3D space. nih.gov

A hypothetical table of important descriptors for a QSAR model of this compound analogues is presented below:

| Descriptor Class | Specific Descriptor | Potential Significance |

| Electronic | Hammett constant (σ) of substituents | Modulating the pKa of the benzoic acid and the electronic nature of the sulfonyl group. |

| Hydrophobic | LogP | Influencing cell membrane permeability and binding to hydrophobic pockets of target enzymes. |

| Steric | Molar Refractivity (MR) of substituents | Determining the fit within a receptor binding site; bulky groups may be detrimental or beneficial depending on the target. nih.gov |

| 3D Field | CoMFA steric and electrostatic fields | Providing a detailed 3D map of favorable and unfavorable interaction regions for improved potency and selectivity. nih.gov |

Model Development:

Once the descriptors are calculated for a series of analogues with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. researchgate.net The goal is to create an equation that can accurately predict the activity of new, unsynthesized compounds. For instance, a hypothetical QSAR equation might take the form:

log(1/IC₅₀) = c₀ + c₁(σ) + c₂(logP) + c₃(MR)

where IC₅₀ is the concentration required for 50% inhibition, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), cross-validated R² (q²), and the standard error of prediction. A predictive model can then guide the synthesis of new derivatives with optimized properties.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide crucial insights into its conformational landscape and the influence of the surrounding solvent, which are difficult to obtain from static experimental methods.

Conformational Sampling:

The flexibility of this compound primarily arises from the rotation around the single bond connecting the two phenyl rings and the bonds associated with the sulfonyl and carboxylic acid groups. This rotational freedom allows the molecule to exist in a multitude of conformations, each with a different energy. MD simulations can explore this conformational space by solving Newton's equations of motion for the atoms in the molecule, revealing the preferred (low-energy) conformations and the energy barriers between them.

The orientation of the methylsulfonyl and carboxylic acid groups relative to their respective rings would also be sampled. These simulations can reveal if certain conformations are stabilized by intramolecular interactions, as discussed in section 4.3.

Solvent Effects:

The solvent environment can have a profound impact on the conformational preferences and dynamics of a solute. MD simulations explicitly model the solvent molecules (e.g., water), allowing for a detailed analysis of solute-solvent interactions.

For this compound, the nature of the solvent would influence its behavior in several ways:

Hydrogen Bonding: In a protic solvent like water or ethanol (B145695), the carboxylic acid and sulfonyl groups will form hydrogen bonds with solvent molecules. This can compete with the formation of the intermolecular dimers observed in the solid state and may also affect the likelihood of intramolecular hydrogen bonding.

Hydrophobic Effects: The two phenyl rings are hydrophobic and will tend to be shielded from a polar solvent like water. This can influence the preferred dihedral angle between the rings, potentially favoring more compact conformations.

Solubility and Aggregation: MD simulations can provide insights into the solvation free energy, which is related to the solubility of the compound. They can also be used to study the tendency of the molecules to aggregate in solution. Studies on benzoic acid have shown that its interaction with interfaces is pH-dependent, with the protonated form penetrating deeper into nonpolar environments. nih.gov This has implications for its transport across biological membranes.

The table below summarizes the key aspects that can be investigated using MD simulations for this compound:

| Simulation Aspect | Information Gained | Relevance |

| Conformational Analysis | Preferred dihedral angles, rotamer populations, energy barriers between conformers. | Understanding the 3D shape of the molecule, which is crucial for receptor binding. |

| Solvent Shell Structure | Distribution of solvent molecules around the solute, hydrogen bonding networks. | Elucidating the role of the solvent in stabilizing certain conformations and influencing solubility. rsc.org |

| Dynamical Properties | Time scales of conformational transitions, rotational correlation times. | Characterizing the flexibility of the molecule and how it might adapt upon binding to a target. |

By providing a dynamic picture of this compound at the atomic level, MD simulations complement the static information from other computational and experimental techniques, offering a more complete understanding of its behavior in a realistic environment.

Chemical Reactivity and Derivatization Chemistry of 2 3 Methylsulfonylphenyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amide formation, conversion to more reactive acid derivatives, and salt formation.

2-(3-Methylsulfonylphenyl)benzoic acid can be readily converted to its corresponding esters and amides through standard synthetic methodologies. Esterification is typically achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. dnu.dp.uatcu.edu The equilibrium of this reaction can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu Microwave-assisted esterification has also been shown to be an effective method for substituted benzoic acids, often leading to enhanced reaction rates. researchgate.net

Amide formation is generally accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with a primary or secondary amine. valpo.edu Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the removal of water. masterorganicchemistry.com Heating the ammonium (B1175870) salt of the carboxylic acid can also produce amides, though this often requires high temperatures. masterorganicchemistry.com

| Reactant | Reagents and Conditions | Product |

| Methanol | H₂SO₄ (cat.), reflux | Methyl 2-(3-methylsulfonylphenyl)benzoate |

| Ethanol (B145695) | p-TsOH, reflux, Dean-Stark | Ethyl 2-(3-methylsulfonylphenyl)benzoate |

| Benzylamine | 1. SOCl₂ 2. Benzylamine, Et₃N | N-Benzyl-2-(3-methylsulfonylphenyl)benzamide |

| Morpholine | DCC, CH₂Cl₂ | (Morpholin-4-yl)(2-(3-methylsulfonylphenyl)phenyl)methanone |

The carboxylic acid functionality of this compound can be converted to more reactive acyl halides, most commonly acyl chlorides. This transformation is typically carried out using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.combyjus.com The resulting 2-(3-methylsulfonylphenyl)benzoyl chloride is a versatile intermediate for the synthesis of esters and amides, as it reacts readily with nucleophiles like alcohols and amines. sciencemadness.org For instance, the synthesis of 2-chloro-4-(methylsulfonyl)benzoyl chloride from the corresponding carboxylic acid is achieved in high yield using thionyl chloride in the presence of a catalytic amount of dimethylformamide.

Acid anhydrides of this compound can also be prepared, for example, by reacting the acid chloride with the sodium salt of the parent carboxylic acid.

| Starting Material | Reagents and Conditions | Product |

| This compound | SOCl₂, reflux | 2-(3-Methylsulfonylphenyl)benzoyl chloride |

| This compound | PCl₅, neat | 2-(3-Methylsulfonylphenyl)benzoyl chloride |

| 2-(3-Methylsulfonylphenyl)benzoyl chloride | Sodium 2-(3-methylsulfonylphenyl)benzoate | 2-(3-Methylsulfonylphenyl)benzoic anhydride |

As a carboxylic acid, this compound readily undergoes acid-base reactions to form carboxylate salts upon treatment with a suitable base, such as sodium hydroxide (B78521) or sodium bicarbonate. The acidity of a substituted benzoic acid is influenced by the electronic nature of its substituents. libretexts.org Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the negative charge of the conjugate base, the carboxylate anion. libretexts.org

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. Therefore, the presence of the 3-methylsulfonylphenyl substituent is expected to increase the acidity of this compound compared to unsubstituted benzoic acid (pKa ≈ 4.2). hcpgcollege.edu.in Furthermore, ortho-substituents on benzoic acid can cause the carboxyl group to twist out of the plane of the benzene (B151609) ring, which can further increase acidity by disrupting the resonance donation from the ring to the carboxyl group. hcpgcollege.edu.in

| Compound | pKa |

| Benzoic acid | 4.20 hcpgcollege.edu.in |

| 3-Nitrobenzoic acid | 3.44 sigmaaldrich.com |

| 4-Nitrobenzoic acid | 3.45 sigmaaldrich.com |

| 2-Hydroxybenzoic acid | 2.97 hcpgcollege.edu.in |

| 2-Phenylbenzoic acid | ~3.5 |

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzoic acid ring is subject to electrophilic aromatic substitution (EAS) reactions. However, the carboxylic acid group is a deactivating and meta-directing substituent. researchgate.netnih.gov This means that EAS reactions on this ring will be slower than on benzene and will primarily occur at the positions meta to the carboxyl group (positions 3 and 5).

| Reaction | Reagents | Major Predicted Product |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-(3-methylsulfonylphenyl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-(3-methylsulfonylphenyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfo-2-(3-methylsulfonylphenyl)benzoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction unlikely due to deactivation |

Transformations of the Methylsulfonylphenyl Moiety

The methylsulfonylphenyl group is generally robust and resistant to many chemical transformations. The sulfone functional group is at a high oxidation state and is typically stable to further oxidation.

Reductive desulfonylation, the removal of the sulfonyl group, can be achieved under certain reductive conditions, for example, using sodium amalgam or other strong reducing agents. wikipedia.org This cleavage typically results in the formation of a C-H bond where the C-S bond was.

The methyl group of the sulfone can potentially undergo reactions such as halogenation under free-radical conditions, though this might be challenging.

The methylsulfonyl group (-SO₂CH₃) is a powerful deactivating and meta-directing group for electrophilic aromatic substitution. nih.gov The other substituent on this ring, the 2-carboxyphenyl group, is also deactivating. Consequently, electrophilic substitution on the methylsulfonylphenyl ring is significantly disfavored and would require harsh reaction conditions.

If substitution were to occur, it would be directed to the positions meta to the strongly directing methylsulfonyl group. The available positions are C-2', C-4', and C-6'. Steric hindrance from the adjacent biaryl linkage might influence the relative reactivity of these positions.

| Reaction | Reagents | Major Predicted Product(s) (if reaction occurs) |

| Nitration | HNO₃, H₂SO₄ (forcing conditions) | 2-(2-Nitro-3-methylsulfonylphenyl)benzoic acid and/or 2-(4-Nitro-3-methylsulfonylphenyl)benzoic acid |

| Halogenation | Br₂, FeBr₃ (forcing conditions) | 2-(2-Bromo-3-methylsulfonylphenyl)benzoic acid and/or 2-(4-Bromo-3-methylsulfonylphenyl)benzoic acid |

Modifications and Reactions of the Sulfonyl Group

The methylsulfonyl group (–SO₂CH₃) is a strongly electron-withdrawing and generally stable functional group. However, it can undergo specific chemical transformations, primarily involving reduction or cleavage of the carbon-sulfur bonds, which can be harnessed for synthetic diversification.

Reduction of the Sulfonyl Group: The sulfonyl group can be reduced to the corresponding sulfoxide (B87167) or sulfide (B99878). These reactions decrease the oxidation state of the sulfur atom, altering the electronic properties and steric profile of the molecule. For instance, the reduction of diaryl sulfones to diaryl sulfoxides can be achieved under controlled conditions. While specific methods for this compound are not extensively documented, analogous transformations on similar diaryl sulfones suggest the feasibility of such reactions.

A significant challenge in the reduction of sulfones is the potential for over-reduction to the sulfide. However, methods for the partial reduction of sulfones to sulfoxides have been developed. For example, a metal-free, photocatalytic method for the decarboxylative sulfinylation of carboxylic acids provides access to sulfoxides, demonstrating a pathway that could be adapted for the modification of the sulfonyl group in the target molecule. nih.gov

Cleavage of the Carbon-Sulfur Bond: The carbon-sulfur bonds in diaryl sulfones can be cleaved under certain reductive or catalytic conditions. rsc.orgresearchgate.net This desulfonylation can lead to the formation of a C-H bond, effectively removing the sulfonyl group, or it can be a part of a cross-coupling reaction to form a new C-C bond. rsc.org For this compound, cleavage of the C-S bond would result in significant structural modification, potentially yielding biphenyl-2-carboxylic acid derivatives.

Reductive desulfonylation can be accomplished using various reagents, including active metals like sodium amalgam or through transition-metal-catalyzed processes. wikipedia.org The choice of reagent and reaction conditions can influence which C-S bond is cleaved. In the case of this compound, selective cleavage of the aryl-SO₂ bond versus the methyl-SO₂ bond would be a key consideration.

| Reaction Type | Potential Reagents/Conditions | Expected Product | Reference (Analogous Reactions) |

| Reduction to Sulfoxide | Controlled reducing agents, photocatalysis | 2-(3-Methylsulfinylphenyl)benzoic acid | nih.gov |

| Reduction to Sulfide | Strong reducing agents (e.g., LiAlH₄) | 2-(3-Methylthiophenyl)benzoic acid | wikipedia.org |

| Reductive Desulfonylation | Na/Hg, SmI₂ | Biphenyl-2-carboxylic acid | wikipedia.orgacs.org |

| C-S Bond Cross-Coupling | Ni or Pd catalysts with a coupling partner | Substituted biphenyl-2-carboxylic acid derivatives | rsc.org |

Regioselectivity and Stereoselectivity in Derivatization Pathways

The derivatization of the aromatic rings of this compound is governed by the directing effects of the existing substituents. The carboxylic acid (–COOH) and the methylsulfonyl (–SO₂CH₃) groups are both deactivating and meta-directing for electrophilic aromatic substitution. libretexts.orgstudysmarter.co.uk

Regioselectivity of Electrophilic Aromatic Substitution:

On the Benzoic Acid Ring: The carboxylic acid group at the 2-position of the first phenyl ring will direct incoming electrophiles primarily to the position meta to it, which is the 5-position. The bulky phenylsulfonyl substituent at the 2-position will also sterically hinder attack at the adjacent positions.

On the Methylsulfonylphenyl Ring: The methylsulfonyl group at the 3-position of the second phenyl ring will direct incoming electrophiles to the positions meta to it, which are the 5- and 1-positions (relative to the sulfonyl group). However, the 1-position is already substituted with the other phenyl ring. Therefore, substitution would be expected primarily at the 5-position of this ring.

Stereoselectivity: As this compound is an achiral molecule, derivatization reactions with achiral reagents will not introduce stereoselectivity. However, if the carboxylic acid is converted to a chiral amide or ester, or if chiral catalysts are employed, diastereoselective or enantioselective transformations at other parts of the molecule could be envisioned. For example, reduction of a ketone derivative could be performed with a chiral reducing agent to favor the formation of one enantiomer of the resulting alcohol.

Synthesis of Hybrid Compounds and Bifunctional Derivatives

The presence of two distinct reactive sites, the carboxylic acid and the aromatic rings, makes this compound a valuable scaffold for the synthesis of hybrid compounds and bifunctional derivatives.

Derivatization of the Carboxylic Acid: The carboxylic acid group is a versatile handle for derivatization. It can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. These transformations provide a straightforward route to introduce new functionalities and build more complex molecules. For example, coupling the carboxylic acid with various amines using standard peptide coupling reagents (e.g., HATU, DCC) would yield a library of amide derivatives. medchemexpress.com

Synthesis of Hybrid Molecules: By combining derivatization of the carboxylic acid with reactions on the aromatic rings or the sulfonyl group, hybrid molecules with diverse functionalities can be constructed. For instance, the carboxylic acid could be esterified, followed by a regioselective nitration of one of the aromatic rings. Subsequent reduction of the nitro group to an amine would yield a bifunctional molecule containing an ester and an amino group.

Such strategies are valuable in medicinal chemistry and materials science, where molecules with multiple functional domains are often required. The modular nature of the synthesis allows for the systematic variation of different parts of the molecule to fine-tune its properties.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product (Example) |

| This compound | SOCl₂ | 2-(3-Methylsulfonylphenyl)benzoyl chloride | Aniline | 2-(3-Methylsulfonylphenyl)-N-phenylbenzamide |

| This compound | CH₃OH, H⁺ | Methyl 2-(3-methylsulfonylphenyl)benzoate | HNO₃, H₂SO₄ | Methyl 5-nitro-2-(3-methylsulfonylphenyl)benzoate |

| Methyl 5-nitro-2-(3-methylsulfonylphenyl)benzoate | H₂, Pd/C | Methyl 5-amino-2-(3-methylsulfonylphenyl)benzoate | Acetic anhydride | Methyl 5-acetamido-2-(3-methylsulfonylphenyl)benzoate |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization of 2-(3-Methylsulfonylphenyl)benzoic Acid as a Key Synthetic Building Block

This compound is recognized as a key synthetic intermediate or "building block" in organic chemistry. asischem.com Its utility stems from the reactivity of its two primary functional moieties: the carboxylic acid group and the methylsulfonyl-substituted bi-aryl framework. The carboxylic acid can readily undergo standard transformations such as esterification, amidation, and reduction, providing a reactive handle to link the molecule to other structures. nih.govmdpi.com For instance, coupling reactions with amines to form amides are a common strategy in the synthesis of larger, more complex molecules. nih.gov

The core bi-aryl structure is often assembled through established synthetic routes like the Ullmann condensation or Friedel-Crafts acylation, which are foundational methods for creating C-C or C-O bonds between aromatic rings. orgsyn.orgnih.gov The methylsulfonyl group itself is typically introduced via oxidation of a more reactive methylthio- (–S-CH₃) precursor, a reaction that can be performed with reagents like hydrogen peroxide. nih.govgoogle.com

The bifunctional nature of the molecule makes it suitable for creating highly ordered and functional materials. Research has demonstrated that benzoic acid derivatives can be used for on-surface synthesis, where the molecules polymerize into ordered covalent nanostructures on a substrate. researchgate.net This highlights the potential of using such building blocks to construct materials with precisely controlled architectures from the molecular level up.

Development of Novel Pharmaceutical Intermediates and Precursors

The structural motif of a substituted phenylbenzoic acid is of significant interest in medicinal chemistry for the development of new therapeutic agents. While research may not always focus on the exact this compound molecule, its close analogues and isosteres serve as crucial precursors for pharmacologically active compounds. The general scaffold is valued for its ability to position functional groups in a specific three-dimensional orientation, which is critical for binding to biological targets like enzymes and receptors.

A prominent example is seen in the development of antagonists for the P2Y₁₄ receptor, a target for inflammatory conditions such as acute lung injury (ALI). nih.gov Researchers have designed and synthesized a series of 3-sulfonamido benzoic acid derivatives, which are structurally related to this compound. nih.gov One of the most potent compounds from this series, 25l , demonstrated a high antagonistic activity and superior binding affinity to the P2Y₁₄ receptor, making it a promising candidate for further development as an anti-inflammatory drug. nih.gov

Similarly, the 2-(sulfonamido)-N-phenylbenzamide scaffold has been the starting point for identifying allosteric modulators of the MrgX1 receptor, a non-opioid target for treating chronic pain. nih.gov In other research, the related compound 2-(3-methoxyphenoxy)benzoic acid serves as a key intermediate in the synthesis of xanthone (B1684191) dicarboxylic acids, which are potent inhibitors of leukotriene B4 (LTB4) binding to its receptors on human neutrophils. researchgate.net These examples underscore the role of the core benzoic acid structure as a foundational element for creating novel pharmaceutical intermediates.

| Compound/Scaffold | Biological Target | Therapeutic Area | Reported Finding | Reference |

|---|---|---|---|---|

| 3-Sulfonamido benzoic acid derivative (25l) | P2Y₁₄ Receptor (Antagonist) | Acute Lung Injury (Anti-inflammatory) | IC₅₀ = 5.6 ± 0.3 nM; potent antagonist with favorable properties. | nih.gov |

| 2-Sulfonamidebenzamide Scaffold (e.g., ML382) | MrgX1 Receptor (Allosteric Modulator) | Chronic Pain | Identified as a promising scaffold for developing non-opioid pain treatments. | nih.gov |

| 2-(3-Methoxyphenoxy)benzoic acid | Leukotriene B4 (LTB4) Receptor (Intermediate for Inhibitors) | Inflammation | Used as a precursor to synthesize xanthone dicarboxylic acid-based LTB4 inhibitors. | researchgate.net |

Role in the Design and Synthesis of Ligands for Catalysis

The functional groups present in this compound—specifically the carboxylate moiety—make it an ideal candidate for use as a ligand in coordination chemistry and catalysis. The carboxylic acid can deprotonate to form a carboxylate anion, which is an excellent coordinating agent for metal ions. This allows the molecule to act as a bridge, linking metal centers together to form larger, well-defined structures such as Metal-Organic Frameworks (MOFs).

| Complex | Metal Ion | Ligands | Key Application | Reference |

|---|---|---|---|---|

| [Cd₀.₅(L)(H₂O)] (1) | Cd²⁺ | 2,4-bis-(triazol-1-yl)benzoic acid (L) | Fluorescent sensor for MnO₄⁻ and Fe³⁺ ions. | nih.gov |

| [Cd(L)(TPA)₀.₅(H₂O)]·H₂O (2) | Cd²⁺ | 2,4-bis-(triazol-1-yl)benzoic acid (L), Terephthalic acid (TPA) | Fluorescent sensor for Cr₂O₇²⁻ and Fe³⁺ ions. | nih.gov |

| [Zn(L)(TPA)₀.₅]·H₂O (3) | Zn²⁺ | 2,4-bis-(triazol-1-yl)benzoic acid (L), Terephthalic acid (TPA) | Fluorescent sensor for MnO₄⁻ and Fe³⁺ ions. | nih.gov |

Investigation in Polymer Chemistry and Functional Material Development

In the realm of materials science, this compound possesses the necessary characteristics to be investigated as a monomer for the creation of functional polymers. Its bifunctional nature allows it to be incorporated into polymer chains. The carboxylic acid group can be converted into an acid chloride or ester, enabling it to participate in step-growth polymerization reactions to form polyesters or polyamides.

The methylsulfonyl (–SO₂CH₃) group is a particularly valuable feature in this context. It is a strongly electron-withdrawing and polar group, which can impart desirable properties to a polymer, such as improved thermal stability, specific solubility characteristics, and a high refractive index. These attributes are sought after in the development of advanced functional materials for optical or electronic applications.

Furthermore, research on the on-surface synthesis of benzoic acid derivatives has shown that these molecules can form covalent polymers directly on a substrate. researchgate.net This technique allows for the creation of highly ordered, two-dimensional materials that are not accessible through traditional solution-phase synthesis. researchgate.net While large-scale polymerization of this compound itself is not extensively documented, its structure is analogous to other di-functional monomers used to create specialty polymers, positioning it as a compound of interest for future materials development.

Design and Synthesis of Chemical Probes for Molecular Recognition Studies

A chemical probe is a molecule designed to interact with a specific biological target or chemical species in a highly selective manner, often producing a signal that allows for its detection and study. mdpi.comrsc.org The design of such probes requires a molecular scaffold that provides a precise three-dimensional structure for recognition, along with a functional "handle" for attaching a reporter group, such as a fluorophore or a radionuclide. mdpi.com

This compound is a suitable candidate for the core scaffold of a chemical probe. Its rigid bi-aryl structure can serve as the recognition element, designed to fit into the binding site of a target protein or to interact with a specific analyte. The carboxylic acid group provides a convenient point of attachment for conjugating a signaling moiety.

The principle of using a benzoic acid-based structure for molecular recognition is clearly demonstrated by the MOFs synthesized from 2,4-bis-(triazol-1-yl)benzoic acid. nih.gov These frameworks act as chemical probes, capable of selectively detecting various ions and molecules through a fluorescent response. nih.gov The specific structure and chemical environment of the pores within the MOF, dictated by the benzoic acid ligand, are responsible for this selective recognition. This serves as a strong proof-of-concept for how the this compound scaffold can be employed in the rational design of novel chemical probes for advanced molecular recognition studies.

| Probe (Complex) | Target Analyte | Detection Method | Reference |

|---|---|---|---|

| Complex 1, 2, and 3 | Fe³⁺ (Ferric ion) | Fluorescence Quenching | nih.gov |

| Complex 1 and 3 | MnO₄⁻ (Permanganate ion) | Fluorescence Quenching | nih.gov |

| Complex 2 | Cr₂O₇²⁻ (Dichromate ion) | Fluorescence Quenching | nih.gov |

| Complex 1, 2, and 3 | Tetracycline Hydrochloride | Fluorescence Quenching | nih.gov |

| Complex 2 and 3 | Tryptophan | Fluorescence Enhancement | nih.gov |

Analytical Methodologies for Purity Assessment and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatographic methods are paramount for separating the target compound from impurities, starting materials, and by-products. The choice of technique is dictated by the compound's physicochemical properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile compounds like 2-(3-Methylsulfonylphenyl)benzoic acid. quora.com Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a non-polar stationary phase is used with a polar mobile phase.

Method development for this compound would typically involve screening various C18 or C8 columns and optimizing the mobile phase composition. ekb.egresearchgate.net A common mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control the pH and ensure the carboxylic acid is in a consistent ionization state) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netusda.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. ekb.eg Detection is commonly achieved using a UV-Vis detector, as the aromatic rings and the sulfonyl group in the molecule are expected to exhibit strong UV absorbance. researchgate.net A photodiode array (PDA) detector can be particularly useful as it provides spectral information, aiding in peak identification and purity assessment. thaiscience.info

Validation of the developed HPLC method is crucial to ensure its reliability. According to International Conference on Harmonisation (ICH) guidelines, validation involves assessing several parameters ekb.eg:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. thaiscience.info

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. thaiscience.info

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. thaiscience.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 1: Illustrative HPLC Method Parameters and Validation Data

| Parameter | Typical Conditions / Results |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Validation Data | |

| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2% |

| LOD | 0.1 µg/mL |

Direct analysis of carboxylic acids by Gas Chromatography (GC) can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption onto the column. researchgate.net Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative. researchgate.net

For this compound, esterification could be achieved by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst, or more efficiently with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester. researchgate.net The resulting derivative can then be analyzed on a standard non-polar or medium-polarity capillary GC column (e.g., DB-5 or DB-17) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for detection. sigmaaldrich.com While powerful, the need for a reproducible derivatization step makes GC a less direct method than HPLC for this type of analyte.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions and for preliminary purity screening. sigmaaldrich.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. sigmaaldrich.comyoutube.com

A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or ethanol) as the mobile phase. sigmaaldrich.comutexas.edu The separated spots on the TLC plate can be visualized under UV light (254 nm) due to the UV-active nature of the aromatic rings. sigmaaldrich.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to differentiate between the product and other components of the reaction mixture. utexas.edu

Table 2: Example TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with a small amount of acetic acid |

| Visualization | UV lamp at 254 nm |

| Observation | The product, being more polar than some starting materials, would typically have a lower Rf value. |

Spectrophotometric Methods for Quantitative Analysis

UV-Vis spectrophotometry offers a straightforward and accessible method for the quantification of this compound, provided it is the only absorbing species in the sample or its absorbance can be distinguished from other components. nih.gov The presence of the phenyl and sulfonyl chromophores suggests that the compound will have a distinct UV absorption spectrum. ajpaonline.com

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net According to Beer-Lambert's law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. ajpaonline.com This method is particularly useful for determining the concentration of the pure substance in a clear solution.

Titrimetric Analysis for Quantification of Carboxylic Acid Content

Titrimetry, specifically acid-base titration, is a classic and highly accurate method for determining the total acidic content of a sample, which in this case corresponds to the carboxylic acid functional group of this compound. scribd.comuobasrah.edu.iq This method is often used to determine the purity of the bulk compound. acgpubs.org

The analysis involves dissolving a precisely weighed amount of the sample in a suitable solvent (e.g., a mixture of ethanol (B145695) and water) and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). scribd.comacgpubs.org The endpoint of the titration, where all the carboxylic acid has been neutralized, can be determined using a colorimetric indicator (e.g., phenolphthalein) or by monitoring the pH change with a potentiometer. scribd.comseafdec.org The purity of the sample can then be calculated based on the volume and concentration of the titrant used. acgpubs.org

Table 3: Example of Purity Determination by Titration

| Parameter | Value / Description |

|---|---|

| Analyte | This compound |

| Titrant | 0.1 M Sodium Hydroxide (standardized) |

| Solvent | Ethanol/Water mixture |

| Indicator | Phenolphthalein or Potentiometric detection |

| Calculation | Purity (%) = (V × M × E) / W × 100V = Volume of NaOH (L)M = Molarity of NaOH (mol/L)E = Equivalent weight of the acid ( g/mol )W = Weight of sample (g) |

Emerging Research Perspectives and Future Directions

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

The conventional synthesis of 2-(3-Methylsulfonylphenyl)benzoic acid and related biaryl compounds often relies on metal-catalyzed cross-coupling reactions. While effective, future research is geared towards developing more sustainable and efficient alternatives.

Unconventional Synthetic Routes: Research into novel catalytic systems for diarylmethane synthesis is ongoing. organic-chemistry.org This includes exploring earth-abundant metal catalysts to replace precious metals like palladium and developing metal-free cross-coupling methodologies. organic-chemistry.org For instance, deprotonative cross-coupling processes (DCCP) have shown promise for the C(sp³)-H arylation of diarylmethane derivatives at room temperature, offering a more direct and atom-economical approach. organic-chemistry.org

Biocatalytic Approaches: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The synthesis of biaryl scaffolds, a core feature of this compound, is a key area of interest. nih.govnih.gov Enzymes such as cytochromes P450 (P450s) have been engineered to catalyze oxidative cross-coupling reactions, demonstrating the ability to form sterically hindered biaryl bonds with high selectivity. nih.govresearchgate.net This biocatalytic approach can overcome challenges related to reactivity and selectivity that are often dictated by the intrinsic properties of the substrates in small-molecule catalysis. nih.govchemrxiv.org Furthermore, engineered imine reductases (IREDs) have been successfully used for the atroposelective synthesis of axially chiral biaryls through dynamic kinetic resolution, a technique that could be explored for creating chiral analogs of the target compound. researchgate.net

Table 1: Comparison of Synthetic Approaches for Biaryl Scaffolds

| Approach | Description | Potential Advantages for this compound Synthesis | Key Research Areas |

| Conventional Cross-Coupling | Typically uses palladium or other precious metal catalysts (e.g., Suzuki-Miyaura coupling) to form the C-C bond between the two aromatic rings. | Well-established, high yields for many substrates. | Catalyst optimization, ligand design. |

| Unconventional Chemical Routes | Involves novel methods like C-H activation, deprotonative cross-coupling, or use of earth-abundant metal catalysts. organic-chemistry.org | Increased atom economy, lower cost, milder reaction conditions. | Metal-free catalysis, room-temperature reactions. |

| Biocatalysis | Utilizes enzymes (e.g., Cytochrome P450s, Laccases) to catalyze the formation of the biaryl bond through oxidative coupling. nih.govnih.gov | High selectivity (regio-, stereo-, atropo-), green and sustainable, operates under mild conditions. researchgate.netchemrxiv.org | Enzyme engineering, substrate scope expansion. |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanism Elucidation

To optimize both existing and novel synthetic routes, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is crucial. Advanced in-situ spectroscopic techniques provide a real-time window into the reacting vessel, eliminating the need for offline sampling which can be disruptive and unrepresentative of the actual process. spectroscopyonline.com

For the synthesis of this compound, which involves multi-step processes, techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable. acs.orgrsc.orgresearchgate.net These non-invasive methods can monitor the concentration of reactants, products, and key intermediates throughout the reaction. youtube.com For example, in-situ FTIR has been effectively used to monitor catalyzed chemical reactions, track catalyst stability, and observe deactivation phenomena in real-time. acs.org This allows for rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading. rsc.org Chemometric analysis of the spectral data can further deconvolve the complex mixture of species, providing clear concentration profiles over time and offering deep mechanistic insights. acs.org

Table 2: In-Situ Spectroscopic Techniques for Reaction Analysis

| Technique | Principle | Information Gained | Future Application for Synthesis |

| In-Situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time concentration of reactants, products, and intermediates; catalyst stability; reaction kinetics. acs.orgyoutube.com | Monitoring the progress of coupling reactions and sulfone formation. |

| In-Situ Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a vibrational fingerprint. | Complements FTIR, excellent for aqueous systems and C-C bonds; reaction endpoint determination. rsc.org | Elucidating the mechanism of C-H activation or biocatalytic steps. |

| In-Situ NMR Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei. | Detailed structural information on transient intermediates and byproducts. | Identifying and characterizing unstable intermediates in the synthetic pathway. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reactivity Prediction

Development of Supramolecular Assemblies and Smart Materials Incorporating this compound Scaffolds

The structural features of this compound—a carboxylic acid group capable of hydrogen bonding and a sulfonyl group that can act as a hydrogen bond acceptor—make it an interesting building block for supramolecular chemistry and materials science. researchgate.net

Supramolecular Assemblies: Benzoic acid derivatives are well-known to form higher-order structures through hydrogen bonding and aromatic interactions. acs.orgresearchgate.net These interactions can be used to construct cocrystals, gels, and other organized architectures. A recent study demonstrated the formation of cocrystals between Etoricoxib and various benzoic acid derivatives, highlighting the importance of supramolecular interactions driven by the carboxylic acid and other functional groups. nih.gov Future research could explore the self-assembly of this compound itself or its use as a coformer to create novel crystalline materials with tailored physical properties. Ureido-benzoic acids, for example, form extremely strong and directional quadruple hydrogen bonds, suggesting that derivatization could lead to robust supramolecular polymers. rsc.org

Smart Materials: The ability of certain polymer structures to change in response to external stimuli (e.g., temperature, pH) opens the door to "smart" materials. youtube.comyoutube.com Hydrogels, for instance, are cross-linked polymer networks that can absorb large amounts of water. youtube.com By incorporating the this compound scaffold into a polymer backbone, it may be possible to create smart hydrogels. The carboxylic acid moiety could impart pH-responsiveness, while the bulky, somewhat hydrophobic diaryl structure could influence the swelling and release properties, with potential applications in controlled drug delivery or as responsive biomaterials. youtube.comyoutube.com

Investigation of Novel Biochemical Targets and Molecular Mechanism Research (focus on academic biochemical research, not clinical applications)

While the primary utility of this compound is as a precursor to a COX-2 inhibitor, its core diarylmethane and sulfonyl functionalities are present in molecules with a wide range of biological activities, suggesting potential for academic exploration into other biochemical pathways. nih.govresearchgate.net

Novel Biochemical Targets: The diarylmethane scaffold is considered a "privileged structure" in medicinal chemistry, found in agents with anti-cancer, anti-infective, and anti-inflammatory properties beyond COX inhibition. nih.gov Academic research could screen this compound and its simple derivatives against various enzyme and receptor panels to identify unexpected interactions. For example, novel diaryl-substituted compounds have been investigated as inhibitors of targets like tubulin and various protein kinases, which are crucial in cell division and signaling. acs.orgnih.govresearchgate.net